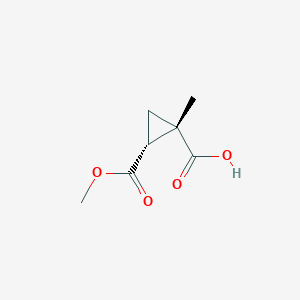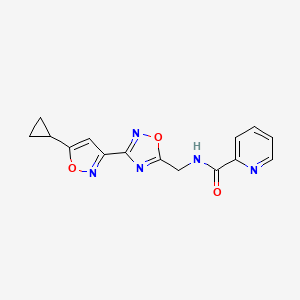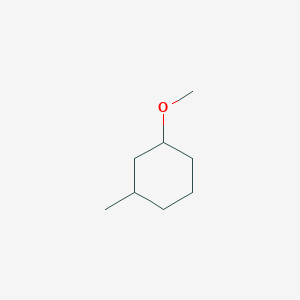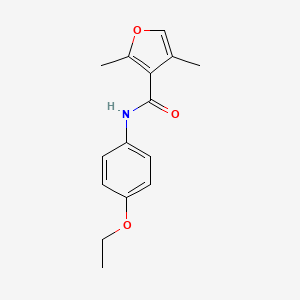![molecular formula C15H17NO4 B2765000 (1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2159354-52-4](/img/structure/B2765000.png)
(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid, commonly known as Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound belongs to the class of bicyclic amino acids and has a rigid three-dimensional structure, which makes it an attractive candidate for designing peptide-based drugs.1.0]hexane-1-carboxylic acid.
作用機序
The mechanism of action of Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid depends on the specific drug that is designed using this compound. However, in general, Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be used to design drugs that can bind to specific receptors or enzymes in the body and inhibit their activity. This can lead to a variety of biochemical and physiological effects, depending on the specific target of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid depend on the specific target of the drug. However, several studies have shown that drugs designed using this compound can have a variety of effects, including anti-inflammatory, analgesic, and antiviral effects. Additionally, drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid have been shown to be effective in treating a variety of diseases, including cancer, Alzheimer's disease, and HIV.
実験室実験の利点と制限
One of the main advantages of using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid in drug design is its rigid three-dimensional structure, which makes it an attractive candidate for designing peptide-based drugs. Additionally, the synthesis method for this compound is well-established, which makes it easy to obtain in large quantities. However, one of the main limitations of using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid. One potential direction is the development of more efficient synthesis methods for this compound, which could make it easier to obtain in large quantities. Additionally, there is a need for more research on the specific targets of drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid, as well as their biochemical and physiological effects. Finally, there is a need for more research on the potential applications of drugs designed using this compound in treating a variety of diseases.
合成法
Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be synthesized using a multi-step process. The first step involves the synthesis of 3-bromo-1,5-cyclooctadiene, which is then reacted with sodium azide to form 3-azido-1,5-cyclooctadiene. The next step involves the reduction of 3-azido-1,5-cyclooctadiene using hydrogen gas and a palladium catalyst to form 3-amino-1,5-cyclooctadiene. This compound is then reacted with di-tert-butyl dicarbonate (Boc2O) to form Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid.
科学的研究の応用
Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid has been extensively studied for its potential applications in drug design. The rigid three-dimensional structure of this compound makes it an attractive candidate for designing peptide-based drugs that can target specific receptors in the body. Several studies have shown that Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be used to design potent and selective inhibitors of enzymes and receptors.
特性
IUPAC Name |
(1S,3S,5S)-3-(phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)15-7-11(15)6-12(8-15)16-14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,19)(H,17,18)/t11-,12+,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTGBGLIODDGHS-XUJVJEKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2(CC1NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@]2(C[C@H]1NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2764921.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2764923.png)


![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)

![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)